(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
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Description
“(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C19H26N2O6 . It is a white solid and has a molecular weight of 378.43 . The compound is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of triethylamine in dichloromethane at 20°C for 16 hours in an inert atmosphere . The reaction mixture is then diluted with dichloromethane and washed sequentially with 0.5 M HCl (aq), saturated sodium bicarbonate, and saturated sodium chloride . The organic layer is dried over Na2SO4, filtered, and concentrated to dryness . The crude material is purified by silica gel chromatography to afford the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O6/c1-18(2,3)27-16(24)20-14-10-19(4,15(22)23)21(11-14)17(25)26-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H,22,23)/t14-,19-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound undergoes several reactions. For instance, it reacts with N-ethyl-N,N-diisopropylamine . It also reacts with methanol and palladium on activated charcoal . Other reactions include those with lithium hydroxide in tetrahydrofuran and methanol , and with hydrogen chloride in ethyl acetate .Physical and Chemical Properties Analysis
The compound is a white solid and is stored at temperatures between 0-8°C . It has a molecular weight of 378.43 .Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBKFLKTBCNNU-KBPBESRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444547 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121147-94-2 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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